Methyl 9-methyldecanoate
CAS No.: 5129-55-5
Cat. No.: VC8276818
Molecular Formula: C12H24O2
Molecular Weight: 200.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5129-55-5 |
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Molecular Formula | C12H24O2 |
Molecular Weight | 200.32 g/mol |
IUPAC Name | methyl 9-methyldecanoate |
Standard InChI | InChI=1S/C12H24O2/c1-11(2)9-7-5-4-6-8-10-12(13)14-3/h11H,4-10H2,1-3H3 |
Standard InChI Key | XUSHLLPSFVAOHS-UHFFFAOYSA-N |
SMILES | CC(C)CCCCCCCC(=O)OC |
Canonical SMILES | CC(C)CCCCCCCC(=O)OC |
Introduction
Structural and Nomenclature Overview
Methyl 9-methyldecanoate is systematically named as methyl 9-methyldecanoate under IUPAC guidelines, reflecting its branched decanoate ester structure. The molecule consists of a 10-carbon chain (decanoic acid) with a methyl group (-CH) substituent at the ninth position, esterified with a methoxy group (-OCH) at the carboxyl terminus . This branching introduces steric effects that moderate its melting point, solubility, and reactivity compared to linear counterparts like methyl decanoate (CAS 110-42-9) . The InChIKey XUSHLLPSFVAOHS-UHFFFAOYSA-N uniquely identifies its stereochemical configuration .
Physicochemical Properties
Key physical properties of methyl 9-methyldecanoate are derived from gas chromatography (GC) and computational studies:
The compound’s retention index on non-polar GC columns aligns with branched esters, showing slight deviations from linear isomers due to reduced van der Waals interactions . Its estimated density parallels methyl decanoate (0.871 g/mL at 20°C) , though branching may lower crystallinity, as seen in similar branched esters.
Synthesis and Production Pathways
While explicit synthetic protocols for methyl 9-methyldecanoate are absent in the provided sources, analogous methods for linear methyl decanoates suggest viable routes:
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Esterification: Reaction of 9-methyldecanoic acid with methanol under acid catalysis (e.g., HSO) at reflux .
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Transesterification: Base-catalyzed (e.g., NaOCH) alcoholysis of triglycerides containing branched fatty acids, though natural sources of 9-methyldecanoic acid are rare .
Industrial production likely involves tailored fermentation or chemical modification of linear precursors, given the scarcity of natural branched fatty acids. Purification via fractional distillation or chromatography is essential to isolate the branched isomer .
Chemical Reactivity and Degradation
Methyl 9-methyldecanoate undergoes reactions typical of esters, with modifications due to branching:
Oxidation
In combustion environments, methyl esters decompose via radical-initiated pathways. For methyl-5-decenoate, a related unsaturated ester, low-temperature oxidation produces aldehydes, ketones, and CO . Branching at C9 likely alters chain-breaking reactions, delaying autoignition compared to linear chains .
Hydrolysis
Esterases cleave the methoxy group, yielding 9-methyldecanoic acid. This reaction is pH-dependent and slower in branched esters due to steric hindrance .
Analytical Characterization
Gas chromatography-mass spectrometry (GC-MS) is the primary analytical tool for methyl 9-methyldecanoate:
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Column: BPX5 (25 m × 0.22 mm × 0.25 μm)
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Carrier: Helium, 5°C/min ramp from 50°C to 320°C
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Retention Index: 1393
Mass spectral fragmentation patterns show dominant ions at m/z 74 (McLafferty rearrangement) and m/z 87 (α-cleavage), consistent with methyl ester motifs .
Applications in Scientific Research
Combustion Modeling
Methyl 9-methyldecanoate serves as a surrogate for biodiesel components in kinetic studies. Detailed mechanisms for unsaturated esters (e.g., methyl-5-decenoate) simulate pollutant formation (CO, CO) and ignition delays . Branched esters like methyl 9-methyldecanoate may improve surrogate accuracy for complex biodiesel blends .
Chromatographic Standards
Comparative Analysis with Linear Esters
Branching reduces intermolecular forces, lowering melting points and altering combustion profiles compared to linear chains .
Future Research Directions
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Kinetic Mechanism Refinement: Experimental validation of oxidation pathways under engine-relevant conditions.
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Biodiesel Surrogacy: Blending studies to assess performance in multi-component biodiesel models.
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Synthetic Biology: Engineering microbial strains to produce 9-methyldecanoic acid for sustainable ester synthesis.
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